molecular formula C9H8N2O2 B8348943 2-(N-Formylaminomethyl)benzoxazole

2-(N-Formylaminomethyl)benzoxazole

Cat. No. B8348943
M. Wt: 176.17 g/mol
InChI Key: DZWRNEIBYOHTSS-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of 4.29 g (28.9 mmol) of 2-(aminomethyl)benzoxazole (PREPARATION 6) and 20 ml of ethyl formate is heated at 80° for 2 hr, after which the excess ethyl formate is removed under reduced pressure. The residue is chromatographed on silica gel (350 ml) eluting with methanol/dichloromethane (2/98), the appropriate fractions are pooled and concentrated to give the product, which is crystallized from dichloromethane/hexane to give the title compound, mp 98°-99°; MS (m/z) at 176; IR 1655, 1621, 1519, 1241, 750 cm-1 ; NMR (CDCl3) 4.81, 6.45, 7.36, 7.53, 7.70, 8.39 δ.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH:12](OCC)=[O:13]>>[CH:12]([NH:1][CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)=[O:13]

Inputs

Step One
Name
Quantity
4.29 g
Type
reactant
Smiles
NCC=1OC2=C(N1)C=CC=C2
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 80° for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the excess ethyl formate is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (350 ml)
WASH
Type
WASH
Details
eluting with methanol/dichloromethane (2/98)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product, which
CUSTOM
Type
CUSTOM
Details
is crystallized from dichloromethane/hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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